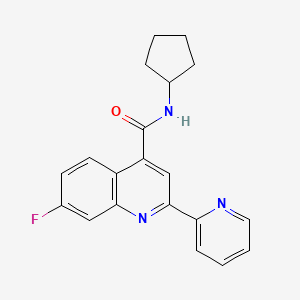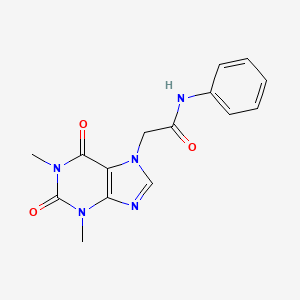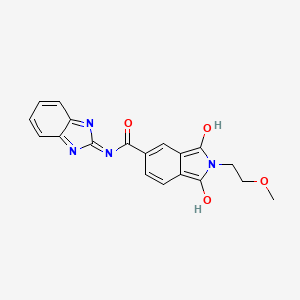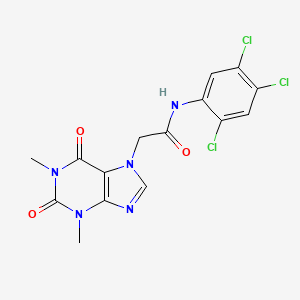![molecular formula C25H27N3O2 B11024792 4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024792.png)
4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development
Vorbereitungsmethoden
The synthesis of 4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylphenylamine with a quinoline derivative under specific conditions to form the imino group. The morpholinomethyl group is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the morpholinomethyl group, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions
Wissenschaftliche Forschungsanwendungen
4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Wirkmechanismus
The mechanism of action of 4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are facilitated by the compound’s unique structure, which allows it to fit into specific binding pockets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other quinoline derivatives such as:
4,4’-Dimethylbiphenyl: Known for its use in organic synthesis and material science.
Indole derivatives: These compounds have diverse biological activities and are used in medicinal chemistry. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H27N3O2 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
11,11-dimethyl-3-(4-methylphenyl)imino-9-(morpholin-4-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C25H27N3O2/c1-17-7-9-19(10-8-17)26-22-21-6-4-5-20-18(16-27-11-13-30-14-12-27)15-25(2,3)28(23(20)21)24(22)29/h4-10,15H,11-14,16H2,1-3H3 |
InChI-Schlüssel |
RKOXCBCMGCGBGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C2C3=CC=CC4=C3N(C2=O)C(C=C4CN5CCOCC5)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate](/img/structure/B11024709.png)
![1-[(4-chlorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024717.png)



![7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11024740.png)

![1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11024743.png)
![methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11024747.png)
![4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11024773.png)

![3-{2-[4-(2-Methoxyphenyl)piperazino]-6-oxo-1,6-dihydro-4-pyrimidinyl}-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11024784.png)

![methyl 5-(2-methylpropyl)-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11024798.png)
